molecular formula C9H12N2O2 B576291 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one CAS No. 187997-07-5

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one

Cat. No.: B576291
CAS No.: 187997-07-5
M. Wt: 180.207
InChI Key: PXQMFLQDFNWVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one is a synthetic pyrazinone derivative of interest in medicinal chemistry and drug discovery. The core pyrazine structure is a privileged scaffold in pharmaceuticals, known to contribute to a wide range of biological activities . Pyrazine and its derivatives are found in numerous clinically used drugs with applications as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents . The specific substitution pattern of this compound—featuring a hydroxy group and a pent-4-en-1-yl side chain—provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. The pent-4-en-1-yl group, with its terminal alkene, is a particularly valuable functional group for synthetic elaboration via reactions such as cross-coupling or oxidation, enabling researchers to explore a diverse chemical space around the core pyrazinone structure. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening. Pyrazine derivatives have been extensively investigated for their antimicrobial , anticancer , and anti-inflammatory properties . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMFLQDFNWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=C(N=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668114
Record name 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187997-07-5
Record name 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Pent-4-en-1-yl Group: The pent-4-en-1-yl group can be attached through alkylation reactions using pent-4-en-1-yl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, leading to the formation of 5-oxo-6-(pent-4-en-1-yl)pyrazin-2(1H)-one.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the pent-4-en-1-yl group, resulting in the formation of 5-Hydroxy-6-(pentyl)pyrazin-2(1H)-one.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: 5-oxo-6-(pent-4-en-1-yl)pyrazin-2(1H)-one.

    Reduction: 5-Hydroxy-6-(pentyl)pyrazin-2(1H)-one.

    Substitution: Various substituted pyrazinones depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one with related pyrazin-2(1H)-one derivatives:

Compound Name Substituents (Position) Key Functional Groups Biological Activity Source
This compound 5-OH, 6-pentenyl Hydroxyl, alkenyl chain Not explicitly reported Target
5-(4-Chlorophenyl)pyrazin-2(1H)-one 5-(4-Cl-Ph) Aromatic, chloro Antibacterial
Aspergillic Acid (V) 3-OH, 6-sec-butyl Hydroxyl, branched alkyl Antibacterial
Onatasertib Dihydropyrazino[2,3-b]pyrazinone core Fused bicyclic, methoxycyclohexyl Antineoplastic (kinase inhibition)
Hamacanthin A Derivatives 3,5-substituted pyrazinones Marine alkaloid scaffolds Kinase inhibition (PDGFR)
Key Observations:

Substituent Position and Type :

  • The target compound’s 6-pentenyl group contrasts with the aryl (e.g., 4-chlorophenyl in ) or branched alkyl (e.g., sec-butyl in aspergillic acid ) substituents in analogues. Alkenyl chains may improve membrane permeability but reduce metabolic stability compared to aryl groups.
  • Hydroxyl groups at position 3 (aspergillic acid) vs. position 5 (target compound) suggest divergent hydrogen-bonding interactions with biological targets.

Ring Saturation: Onatasertib contains a dihydropyrazinone ring, which introduces conformational flexibility absent in fully aromatic pyrazinones like the target compound. Saturation impacts binding to ATP pockets in kinases, as seen in PDGFR inhibitors .

Biological Activity Correlations :

  • Aryl-substituted derivatives (e.g., 5-(4-chlorophenyl)pyrazin-2(1H)-one) often exhibit antibacterial activity , while marine alkaloids like hamacanthin A derivatives show kinase inhibition . The target compound’s alkenyl substituent may position it for unique interactions in either category.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The 5-hydroxyl group may act as a hydrogen bond donor, critical for binding to kinase ATP pockets (e.g., PDGFR IC50 < 1 µM in hamacanthin-derived pyrazinones ).

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-substituted pyrazinones, such as condensation reactions with aldehydes or ketones (e.g., ’s use of substituted phenacyl chlorides ).
  • Structure-Activity Relationship (SAR): Position 6: Alkenyl chains (e.g., pentenyl) are underrepresented in literature compared to aryl groups. This could modulate selectivity for bacterial vs. mammalian targets. Position 5: Hydroxyl groups enhance polarity but may reduce metabolic stability compared to non-polar substituents (e.g., methyl in 3-methyl-5-(4-nitrophenyl) derivatives ).

Biological Activity

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C9_9H12_{12}N2_2O2_2, exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group and a pentenyl side chain, which are critical for its biological activity. The compound can be represented as follows:

Chemical Structure C9H12N2O2\text{Chemical Structure }\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

Biological Activities

Research indicates that this compound possesses various biological activities, including:

1. Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. Notably, compounds with similar structures showed IC50_{50} values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)
Compound AMCF-79.1
Compound BA5490.19
This compoundTBDTBD

2. Neuroprotective Effects
Recent findings suggest that pyrazine derivatives can enhance neuroprotection against oxidative stress. In vitro studies indicated that certain analogs improved cell viability in neuroblastoma cell lines exposed to oxidative damage, showcasing potential applications in neurodegenerative diseases .

3. Antimicrobial Properties
The antimicrobial activity of pyrazine derivatives has also been documented. Compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that these compounds may act through:

1. Inhibition of Kinases
Certain pyrazine derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim kinases, with IC50_{50} values ranging from 10 to 13 nM .

2. Induction of Apoptosis
Evidence suggests that these compounds can induce apoptosis in cancer cells, which is critical for their anticancer activity. Flow cytometry analyses have demonstrated increased apoptosis rates in treated cancer cell lines .

Case Studies

A notable study investigated the effects of a series of pyrazine derivatives on human neuroblastoma SH-SY5Y cells. The results indicated that specific derivatives significantly enhanced cell survival and reduced markers of oxidative stress, supporting their potential use in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions involving functionalization of pyrazinone cores. Key steps include:

Precursor preparation : Use N-tosylhydrazones or substituted hydrazines to generate pyrazole intermediates, followed by oxidation or alkylation .

Alkene introduction : Employ Heck coupling or allylation under palladium catalysis to attach the pent-4-en-1-yl group. Solvents like DMF or ethanol are critical for regioselectivity .

Hydroxy group protection : Use benzyl or tert-butyldimethylsilyl (TBDMS) protecting groups to prevent undesired side reactions during synthesis .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux at 80–100°C) and solvent polarity to maximize yield (typically 60–85%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Look for characteristic signals (e.g., pyrazinone C=O at ~165 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 223.12 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection (λ ≈ 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

Standardize assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) .

Validate structural identity : Reconfirm compound purity and structure via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .

Comparative studies : Test against analogs (e.g., 5-methoxy or 6-alkyl variants) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for studying the regioselectivity of functional group additions to the pyrazinone core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Experimental approaches include:

  • Computational modeling : Use density functional theory (DFT) to predict reactive sites (e.g., C6 vs. C5 positions) .
  • Directed metalation : Employ lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
  • Protection/deprotection : Temporarily block the hydroxy group to direct alkylation or acylation to the desired site .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or GPCRs) .

Kinetic studies : Perform time-resolved assays (e.g., fluorescence polarization) to measure binding constants (Kd) and inhibition kinetics (IC₅₀) .

Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to assess stability and metabolic pathways .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to assess significance (p < 0.05) .
  • Quality control : Include positive/negative controls (e.g., known inhibitors) and triplicate runs to minimize variability .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (~30–40%) often stem from steric hindrance or side reactions. Mitigation strategies:

  • Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI) for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity via microwave irradiation .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction termination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.